molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3

Thieno[2,3-b]pyridin-2-ylboronic acid

Cat. No.: B2950147
CAS No.: 953411-01-3
M. Wt: 179
InChI Key: MNEBNNDPFRPIIT-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-2-ylboronic acid (CAS 953411-01-3) is a boron-containing heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery. Its core structure, the thieno[2,3-b]pyridine scaffold, is of significant interest in medicinal chemistry for developing novel anticancer agents. Research has shown that derivatives based on this scaffold exhibit potent antitumor activity against a diverse range of cancer cell lines, including breast cancer (MDA-MB-231, MCF-7), cervical cancer (HeLa, SiHa), and others . These compounds are reported to modulate multiple molecular targets implicated in cancer progression. Studies indicate that thieno[2,3-b]pyridine derivatives can act as modulators of G protein-coupled receptors (GPCRs) like the adenosine A2A receptor, and also show affinity for other targets such as the colchicine binding site in tubulin . The mechanism of action is complex and may involve the induction of apoptosis (programmed cell death), a reduction in the population of cancer stem cells (CSCs) which are linked to tumor recurrence and metastasis, and alterations in glycosphingolipid expression and cellular metabolism . As a boronic acid, this reagent is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, to generate more complex thieno[2,3-b]pyridine derivatives for biological evaluation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

thieno[2,3-b]pyridin-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBNNDPFRPIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)N=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Thieno 2,3 B Pyridin 2 Ylboronic Acid in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. For heteroaryl boronic acids like thieno[2,3-b]pyridin-2-ylboronic acid, these transformations provide a direct route to complex bi- and poly-aromatic systems.

Suzuki-Miyaura Coupling: Scope and Limitations with this compound

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide or triflate, is one of the most powerful methods for C-C bond formation. nih.gov The utility of this compound in this reaction is influenced by the electronic nature of its heterocyclic core. The presence of the pyridine (B92270) nitrogen atom at position 7 renders the boronic acid electron-deficient, which can present challenges compared to more electron-rich aryl boronic acids. nih.gov Specifically, 2-substituted nitrogen-containing heteroaryl organoboranes can exhibit slow rates of transmetalation and are susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. nih.govresearchgate.net

This compound is expected to couple with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates. The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. researchgate.net The coupling of electron-deficient heteroaryl boronic acids often requires more forcing conditions or highly active catalyst systems to achieve good yields, especially with less reactive partners like aryl chlorides. nih.gov

Successful couplings have been reported for structurally similar heteroaryl boronic acids, providing insight into the expected scope for this compound. Both electron-rich and electron-poor aryl halides can serve as effective coupling partners, as can various heteroaryl halides derived from pyridine, thiophene (B33073), and pyrimidine (B1678525), among others. mdpi.com The reaction generally tolerates a wide variety of functional groups on both coupling partners. nih.gov

Heteroaryl Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Thiopheneboronic acid pinacol (B44631) esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O72 nih.gov
Potassium 2-pyridyltrifluoroborate4-BromoacetophenonePd(OAc)₂ / RuPhosK₂CO₃THF/H₂O96 nih.gov
Potassium 2-thienyltrifluoroborate2-ChloropyridinePd(OAc)₂ / RuPhosK₂CO₃THF/H₂O86 nih.gov
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1*KFDioxane74 nih.gov
Phenylboronic acid6-Bromoimidazo[1,2-a]pyridinePd(PPh₃)₄Na₂CO₃DME/H₂O92

*Ligand 1 is a specific phosphite (B83602) ligand developed for 2-pyridyl couplings.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the optimization of reaction conditions to overcome the inherent challenges of coupling electron-deficient heterocycles. nih.gov

Ligands: The choice of phosphine (B1218219) ligand is critical. For challenging heteroaryl couplings, bulky, electron-rich phosphine ligands are often required. Ligands such as RuPhos and other dialkylbiaryl phosphines have proven effective in promoting the coupling of pyridinyl derivatives by facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov In some cases, specialized phosphite or phosphine oxide ligands may offer superior performance. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been explored for similar systems.

Solvents: Aprotic polar solvents or mixtures with water are commonly employed. Solvent systems like dioxane/water, THF/water, or DME/water are frequently used. nih.gov The presence of water can be beneficial, potentially by facilitating the formation of the hydrophilic boronate species RB(OH)₃⁻, which is more active in the transmetalation step. mdpi.com However, excessive water can lead to competitive hydrolysis of the boronic acid. nih.gov

Bases: An appropriate base is essential for the activation of the boronic acid to form the boronate complex required for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are widely used. nih.govnih.gov The strength and solubility of the base can significantly impact reaction efficiency, with stronger bases sometimes being necessary for less reactive substrates.

ParameterConditionEffect/RationaleReference
Catalyst/Ligand Pd(OAc)₂ / RuPhosBulky, electron-rich ligand facilitates coupling of demanding heteroaryl partners. nih.gov
Pd(dppf)Cl₂Effective catalyst for coupling heteroaryl boronic esters. nih.gov
Base K₃PO₄Commonly used, effective base for many heteroaryl couplings. nih.gov
K₂CO₃ / Cs₂CO₃Alternative bases; choice can depend on substrate and solvent. nih.gov
Solvent Dioxane/H₂OBeneficial for many couplings; water can enhance transmetalation but also cause hydrolysis. mdpi.comnih.gov
THF/H₂OEffective solvent system for coupling potassium trifluoroborates. nih.gov

While the Suzuki-Miyaura reaction is extensively used for forming C(sp²)-C(sp²) bonds, its application in asymmetric synthesis to create chiral C(sp²)-C(sp³) bonds is an area of active research. For heteroaryl boronic acids like this compound, achieving high enantioselectivity presents significant challenges. nih.gov

The pyridine nitrogen can coordinate to the metal center of the chiral catalyst, potentially interfering with the enantioselective step of the catalytic cycle. researchgate.net Research on pyridine-based boronic acids has shown that this inhibition can sometimes be overcome by modifying the electronics of the pyridine ring, for instance, by introducing a 2-chloro substituent. This modification reduces the Lewis basicity of the nitrogen, lessening its ability to bind to the rhodium or palladium catalyst and allowing for successful asymmetric coupling. nih.govresearchgate.net Therefore, for successful asymmetric coupling involving this compound, similar substrate modifications or the development of highly specialized chiral ligands that can override the directing effect of the pyridine nitrogen may be necessary.

Other Palladium-Mediated Cross-Coupling Reactions (e.g., Stille, Heck)

While the Suzuki-Miyaura reaction utilizes organoboron reagents, other palladium-catalyzed reactions offer alternative pathways to functionalize the thieno[2,3-b]pyridine (B153569) core.

Stille Coupling: The Stille reaction couples an organostannane (organotin compound) with an organohalide or triflate. To engage the thieno[2,3-b]pyridine scaffold in this reaction, one would typically use a halogenated derivative, such as 2-bromothieno[2,3-b]pyridine, and couple it with an aryl-, heteroaryl-, or vinylstannane. Alternatively, a thieno[2,3-b]pyridin-2-ylstannane could be synthesized and coupled with various organohalides.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated thieno[2,3-b]pyridine would be the required substrate to introduce an alkenyl substituent at the 2-position. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. wikipedia.org This method provides a powerful route to vinyl-substituted thienopyridines.

Copper-Catalyzed Coupling Reactions (Chan-Evans-Lam type)

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed cross-coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol, to form C-N or C-O bonds. wikipedia.org This reaction provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. nih.gov

This compound is a suitable substrate for CEL coupling, allowing for the direct connection of the thienopyridine moiety to various nitrogen or oxygen nucleophiles. The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, and can often be performed under mild conditions, at room temperature and open to the air. wikipedia.org The mechanism is thought to involve a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org The scope of the reaction is broad, and various ligands, such as pyridine or phenanthroline derivatives, can be employed to improve reaction yields and efficiency. nih.gov This transformation is particularly useful for synthesizing libraries of N- and O-arylated compounds for biological screening.

Other Coupling Chemistries involving this compound

Beyond the well-known Suzuki-Miyaura coupling, the thienopyridine core can participate in other important C-C bond-forming reactions. The Negishi cross-coupling, which utilizes organozinc reagents, is a powerful alternative, often exhibiting excellent functional group tolerance and reactivity under mild conditions.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate. beilstein-journals.org For thienopyridine systems, this typically involves the preparation of a thienopyridinylzinc halide from the corresponding brominated or iodinated thienopyridine. This organozinc nucleophile can then be coupled with a variety of (hetero)aryl halides.

The synthesis of the required organozinc reagent can be achieved through two primary routes:

Halogen-Zinc Exchange: Treatment of a halo-thienopyridine (e.g., 2-bromo-thieno[2,3-b]pyridine) with an organolithium reagent like n-butyllithium at low temperature, followed by transmetalation with a zinc salt such as zinc chloride (ZnCl₂).

Direct Insertion of Activated Zinc: Reaction of a halo-thienopyridine with highly activated zinc metal (Rieke zinc), often prepared by the reduction of a zinc salt. This method avoids the use of highly basic organolithium reagents, thus tolerating a broader range of functional groups. nih.govbeilstein-journals.org

Once formed, the thienopyridinylzinc reagent can be coupled with various electrophilic partners. The reaction generally proceeds under mild conditions and shows high chemoselectivity. orgsyn.org This methodology is particularly valuable for synthesizing complex bi-heterocyclic structures that are common in medicinal chemistry. beilstein-journals.org

Thienopyridine PrecursorCoupling Partner (Ar-X)CatalystTypical ConditionsProduct
2-Bromothieno[2,3-b]pyridine4-IodoanisolePd(PPh₃)₄1. n-BuLi, THF, -78°C; 2. ZnCl₂; 3. Ar-I, Pd(0), THF, rt2-(4-Methoxyphenyl)thieno[2,3-b]pyridine
2-Iodothieno[2,3-b]pyridine2-BromopyridinePd₂(dba)₃ / SPhos1. Zn dust (activated), LiCl, THF, 25°C; 2. Ar-Br, Pd(II), THF, 60°C2-(Pyridin-2-yl)thieno[2,3-b]pyridine
3-Bromothieno[2,3-b]pyridineEthyl 4-iodobenzoateNi(acac)₂ / PPh₃1. n-BuLi, THF, -78°C; 2. ZnBr₂; 3. Ar-I, Ni(II), THF, rtEthyl 4-(thieno[2,3-b]pyridin-3-yl)benzoate

Functional Group Transformations and Derivatizations of this compound

The boronic acid functional group is one of the most versatile handles in modern organic synthesis. This compound can be readily prepared from the parent heterocycle, thieno[2,3-b]pyridine, by lithiation with n-butyllithium followed by quenching with a trialkyl borate (B1201080), such as triisopropyl borate, and subsequent acidic workup. google.com Once synthesized, it serves as a key intermediate for numerous derivatizations.

The most prominent reaction of this boronic acid is the Suzuki-Miyaura cross-coupling . This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) bond by coupling the thienopyridinyl moiety with a wide range of aryl or heteroaryl halides and triflates. researchgate.netyoutube.com This reaction is fundamental for constructing biaryl and bi-heteroaryl structures, which are prevalent in pharmaceuticals and organic electronics. nih.govnih.govmdpi.com The conditions for Suzuki coupling of heteroaryl boronic acids often require careful optimization of the base, solvent, and palladium ligand to achieve high yields, especially with challenging coupling partners. mdpi.comnih.gov

Beyond Suzuki coupling, the boronic acid group can undergo several other useful transformations:

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or oxone under basic conditions converts the C-B bond to a C-O bond, yielding the corresponding 2-hydroxy-thieno[2,3-b]pyridine.

Protodeboronation: In aqueous media, particularly under basic or strongly acidic conditions, the boronic acid group can be replaced by a hydrogen atom. While often an undesired side reaction, it can be used strategically for the regioselective introduction of hydrogen or deuterium. wikipedia.org

Conversion to Boronic Esters and Trifluoroborates: The boronic acid can be easily converted to more stable derivatives like pinacol esters (by reacting with pinacol) or potassium trifluoroborate salts (by reacting with KHF₂). These derivatives often exhibit enhanced stability, better solubility, and different reactivity profiles in cross-coupling reactions. mdpi.com

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventYield
This compound1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃DME/H₂O85%
This compound2-ChloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane78%
Thieno[2,3-b]pyridin-2-yl pinacol ester5-BromoindolePdCl₂(dppf)Cs₂CO₃DMF91%
Potassium thieno[2,3-b]pyridin-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O88%

Yields are representative examples based on similar heteroaryl couplings.

Mechanistic Insights into Boronic Acid Reactivity in Thienopyridine Systems

The reactivity of this compound is governed by the inherent properties of the boronic acid group, modulated by the electronic character of the fused heterocyclic ring system. Two key mechanistic aspects are crucial: the transmetalation step in cross-coupling cycles and the competing protodeboronation side reaction.

The transmetalation step in a Suzuki-Miyaura cycle involves the transfer of the thienopyridinyl group from boron to the palladium(II) center. This process is typically accelerated by a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex, [Ar-B(OH)₃]⁻, which then readily transfers its aryl group to the palladium catalyst. rsc.org For this compound, the rate of transmetalation is influenced by the electron-deficient nature of the pyridine ring fused to the thiophene. Generally, electron-rich aryl groups transmetalate faster. reddit.com The pyridine nitrogen can also interact with the metal center, potentially influencing the catalyst's activity and stability.

A significant competing pathway for heteroarylboronic acids is protodeboronation , the cleavage of the C–B bond by a proton source. wikipedia.org This side reaction is highly dependent on pH. nih.gov For heteroaromatic systems containing a basic nitrogen, like the thienopyridine core, the mechanism can be complex. The pyridine nitrogen can be protonated at low pH, while the boronic acid exists as the neutral R-B(OH)₂. At neutral pH, a zwitterionic species may form, which has been shown for 2-pyridylboronic acid to be highly susceptible to unimolecular fragmentation and subsequent protodeboronation. wikipedia.org At high pH, the formation of the boronate anion, [R-B(OH)₃]⁻, can also lead to protodeboronation, especially for electron-deficient systems where the ipso-carbon can better stabilize a partial negative charge in the transition state. acs.org Understanding the pH-rate profile for the protodeboronation of this compound is therefore critical for optimizing the conditions of its cross-coupling reactions to maximize yield and minimize this undesired pathway. ed.ac.ukresearchgate.net

Computational and Theoretical Studies on Thieno 2,3 B Pyridin 2 Ylboronic Acid

Quantum Chemical Calculations (e.g., DFT Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the molecular and electronic structure of heterocyclic boronic acids. DFT methods, such as those using the B3LYP functional with a 6-31+G(d,p) or similar basis set, offer a balance between computational cost and accuracy for calculating geometries, energies, and other molecular properties. researchgate.net

These calculations typically begin with the optimization of the molecule's ground-state geometry, ensuring that the structure corresponds to an energy minimum on the potential energy surface. arabjchem.org From this optimized structure, a wealth of information can be derived, including the analysis of molecular orbitals, electronic properties, and conformational landscapes. For thieno[2,3-b]pyridine (B153569) systems and related boronic acids, DFT has been successfully used to elucidate structural properties, vibrational frequencies (FT-IR, FT-RAMAN), and electronic transitions. researchgate.netyoutube.com

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. electrochemsci.org

In molecules like Thieno[2,3-b]pyridin-2-ylboronic acid, the HOMO is typically expected to be distributed across the electron-rich thieno[2,3-b]pyridine ring system. Conversely, the LUMO is often localized on the boronic acid moiety, which acts as the electron-accepting part of the molecule. youtube.com This distribution dictates the sites of electrophilic and nucleophilic attack.

Computational studies on analogous thienopyridine and arylboronic acid derivatives provide insight into the expected energies. For instance, DFT calculations on various thieno[2,3-b]pyridine derivatives have shown HOMO energies in the range of -4.85 to -5.52 eV and LUMO energies from -2.79 to -3.62 eV. youtube.com

Table 1: Representative Frontier Orbital Energies of Thienopyridine and Boronic Acid Analogs calculated via DFT/B3LYP.
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thienopyridine-Thiazole Hybrid 1-5.52-3.621.90
Thienopyridine-Thiazole Hybrid 2-4.85-2.792.06

Note: The data in this table is derived from analogous compounds to illustrate typical values and should not be taken as exact figures for this compound. youtube.com

Investigation of Electronic Properties and Electrostatic Potential

The molecular electrostatic potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This is invaluable for predicting non-covalent interactions and sites of chemical reactivity. In MESP maps, regions of negative potential (typically colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. ambeed.com

For this compound, the MESP would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons. This site is a primary center for protonation and hydrogen bonding. wuxibiology.com

Positive Potential: Located on the hydrogen atoms of the boronic acid's hydroxyl (-OH) groups, making them hydrogen bond donors.

Complex Potential on Sulfur: The sulfur atom in the thiophene (B33073) ring can exhibit both nucleophilic (electron-donating) and electrophilic (electron-accepting) characteristics, contributing to complex intermolecular interactions. ambeed.com

These electronic features are crucial for understanding how the molecule interacts with other reagents, solvents, and biological targets.

Conformational Analysis and Isomerism in Thienopyridine Boronic Acids

Arylboronic acids, including this compound, exhibit conformational flexibility primarily due to rotation around the Carbon-Boron (C-B) and Boron-Oxygen (B-O) bonds. Computational methods are used to identify stable conformers and the energy barriers between them. researchgate.net

For a typical arylboronic acid, the rotation of the two O-H bonds can lead to several conformations, often labeled as syn or anti depending on the dihedral angle. researchgate.net The relative stability of these conformers is influenced by subtle intramolecular interactions, such as hydrogen bonding between an O-H group and a nearby heteroatom, like the nitrogen or sulfur in the thienopyridine ring. Such interactions can significantly stabilize one conformer over others. researchgate.net

Furthermore, the position of the boronic acid group on the thienopyridine core leads to different constitutional isomers (e.g., 3-ylboronic acid, 4-ylboronic acid, etc.). DFT calculations are essential for determining the relative thermodynamic stabilities of these isomers by comparing their calculated ground-state energies. This information is vital for predicting the major products of synthetic reactions and for understanding the properties of a specific isomer.

Theoretical Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry offers predictive power regarding the reactivity and selectivity of molecules in chemical reactions. By analyzing calculated electronic properties, one can anticipate how this compound will behave.

Reactivity: The HOMO-LUMO gap is a primary indicator. A smaller energy gap suggests that the molecule is more polarizable and reactive. electrochemsci.org Substituents on the thienopyridine ring can be computationally modeled to see how they "tune" this gap, thereby increasing or decreasing reactivity.

Selectivity: MESP maps and frontier orbital analysis are key to predicting selectivity. For instance, in an electrophilic aromatic substitution reaction, the attack will most likely occur at the carbon atom on the ring with the highest HOMO density and most negative electrostatic potential. Conversely, nucleophilic attack is directed towards regions of positive potential. nih.gov For this compound, this allows for predictions of regioselectivity in reactions like nitration, halogenation, or metalation.

Molecular Modeling Approaches for Reaction Pathway Elucidation

Beyond predicting static properties, molecular modeling is used to map out the entire energy landscape of a chemical reaction, a process known as reaction pathway elucidation. This is particularly relevant for understanding the mechanisms of reactions in which boronic acids are key participants, such as the Suzuki-Miyaura cross-coupling.

Computational studies can model the step-by-step mechanism, including:

Reactant and Product Structures: Optimizing the geometries of all starting materials and final products.

Intermediates: Identifying and characterizing the structure and stability of any transient intermediates formed during the reaction.

By calculating the energy profile of the reaction, chemists can gain deep insights into the factors controlling the reaction, rationalize experimental observations, and design more efficient catalytic systems.

Structure-Property Relationship (SAR) Studies based on Computational Data (excluding biological activity, focusing on chemical behavior)

Structure-Activity Relationship (SAR) studies are not limited to biological activity; they can also be applied to understand how molecular structure affects chemical properties and reactivity. In a computational context, this involves building quantitative models that correlate calculated molecular descriptors with observable chemical behavior.

For a series of substituted this compound derivatives, one could:

Calculate Descriptors: Generate a range of quantum-chemical descriptors for each molecule in the series. These can include electronic descriptors (HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (molecular volume, surface area), and thermodynamic properties.

Correlate with Properties: Use statistical methods to build a Quantitative Structure-Property Relationship (QSPR) model that correlates these descriptors with an experimentally measured chemical property, such as the acid dissociation constant (pKa) or the reaction rate in a specific chemical transformation.

Such studies allow for the in silico design of new derivatives with tailored chemical properties. For example, by understanding how different electron-donating or electron-withdrawing substituents on the thienopyridine ring affect the calculated HOMO energy, one could predict their impact on the molecule's performance as a nucleophile in a cross-coupling reaction.

Advanced Applications of Thieno 2,3 B Pyridin 2 Ylboronic Acid As a Building Block in Complex Chemical Synthesis

Construction of Fused Heterocyclic Systems Containing the Thieno[2,3-b]pyridine (B153569) Moiety

The strategic placement of the boronic acid functionality at the 2-position of the thieno[2,3-b]pyridine scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient linkage of the thienopyridine core to a wide array of aromatic and heteroaromatic partners, paving the way for the synthesis of intricate polycyclic systems.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs)

Thieno[2,3-b]pyridin-2-ylboronic acid serves as a key precursor in the synthesis of various polycyclic aromatic nitrogen heterocycles (PANHs). While direct Suzuki-Miyaura coupling of the boronic acid with appropriate halo-aromatic partners is a primary strategy, other synthetic routes often involve the initial construction of a substituted thieno[2,3-b]pyridine core, which is then elaborated into more complex fused systems.

For instance, the synthesis of thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides has been reported, with some derivatives exhibiting significant antiproliferative activity. smolecule.com One notable class of compounds, the 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides, has demonstrated potent activity, with some members showing GI50 values in the low nanomolar range against various cancer cell lines. smolecule.com The general synthetic approach often begins with the construction of the thieno[2,3-b]pyridine ring system, which can then be functionalized to introduce the boronic acid moiety for further coupling reactions or modified through other cyclization strategies to build the final polycyclic structure.

Catalytic condensation reactions of phenols and aminophenols or aminoalcohols represent another powerful method for the formation of polycyclic N-heteroaromatic compounds. researchgate.netresearchgate.net These reactions typically proceed through a sequence of hydrogenation, dehydrogenative condensation, and dehydrogenation steps. researchgate.net While not directly employing this compound, these methods highlight the broader strategies available for constructing complex PANHs, into which the thienopyridine motif could be incorporated.

The following table summarizes representative examples of polycyclic structures derived from or related to the thieno[2,3-b]pyridine core.

Compound ClassSynthetic PrecursorsKey ReactionsSignificance
Thieno[2,3-b]quinolinesSubstituted anilines and thiophene (B33073) derivativesFriedländer annulationAntiproliferative agents
Tetrahydrothieno[2,3-b]quinolonesCyclohexanones, malononitrile, sulfurGewald reaction, cyclizationPotent anticancer activity
Furo[2,3-b]pyridinesSubstituted pyridinesPalladium-catalyzed cyclizationBioisosteres of thienopyridines

Derivatives with Pyrimidine (B1678525) Fused Rings (e.g., thieno[2,3-d]pyrimidines)

The fusion of a pyrimidine ring to the thieno[2,3-b]pyridine core gives rise to thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities. A common synthetic route to these derivatives involves the use of 2-aminothiophene-3-carbonitriles as key intermediates. ekb.eg These precursors are readily prepared through the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. ekb.egtandfonline.com

Once the substituted 2-aminothiophene is obtained, the pyrimidine ring can be constructed through various cyclization strategies. One straightforward method is the reaction with formic acid or acetic anhydride (B1165640) to introduce the necessary carbon atom for ring closure. nih.gov

A more versatile approach involves the Dimroth rearrangement. researchgate.netd-nb.info In this reaction, a heterocyclic compound containing an exocyclic imino or amino group can rearrange to an isomeric system where the exocyclic nitrogen becomes part of the ring. For instance, a 1,2,4-triazolo[4,3-c]thieno[3,2-e]pyrimidine can undergo a Dimroth rearrangement under basic conditions to yield the isomeric 1,2,4-triazolo[1,5-c]thieno[3,2-e]pyrimidine. researchgate.net This rearrangement is a powerful tool for accessing diverse thienopyrimidine scaffolds that might be difficult to synthesize directly.

The following table outlines the key synthetic strategies for the preparation of thieno[2,3-d]pyrimidine (B153573) derivatives.

Synthetic StrategyKey IntermediatesReaction ConditionsResulting Structure
Gewald Reaction followed by Cyclization2-Aminothiophene-3-carbonitrilesReaction with formic acid or acetic anhydrideThieno[2,3-d]pyrimidin-4-ones
Dimroth RearrangementSubstituted thienopyrimidines with exocyclic amino/imino groupsBasic or acidic conditionsIsomeric thieno[2,3-d]pyrimidines
Nucleophilic Substitution4-Chlorothieno[2,3-d]pyrimidinesReaction with various amines4-Aminothieno[2,3-d]pyrimidines

Derivatives with Pyrazole (B372694) Fused Rings

The synthesis of pyrazole-fused thieno[2,3-b]pyridines, or pyrazolothienopyridines, typically involves the construction of the pyrazole ring onto a pre-existing thienopyridine framework. A common and effective method is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. researchgate.netd-nb.info

One synthetic approach starts with a thieno[2,3-b]pyridine derivative containing a suitable precursor for the 1,3-dielectrophile. For example, a β-ketoester or an α,β-unsaturated ketone functionality attached to the thienopyridine core can react with hydrazine or a substituted hydrazine to form the fused pyrazole ring. nih.gov The regioselectivity of this cyclocondensation is often dependent on the nature of the substituents on the 1,3-dielectrophile and the reaction conditions. d-nb.info

Another strategy involves the use of a thieno[2,3-b]pyridine bearing a hydrazino group. This hydrazinothienopyridine can then be reacted with a variety of reagents to complete the pyrazole ring. For instance, reaction with a β-dicarbonyl compound or its equivalent will lead to the formation of the fused pyrazole system. ekb.eg

The table below summarizes key synthetic routes to pyrazole-fused thienopyridines.

Synthetic ApproachThienopyridine PrecursorReagent for Pyrazole FormationResulting Fused System
CyclocondensationThieno[2,3-b]pyridine with a β-dicarbonyl or α,β-unsaturated ketone substituentHydrazine or substituted hydrazinePyrazolo[3,4-d]thieno[2,3-b]pyridine
From HydrazinothienopyridinesHydrazino-thieno[2,3-b]pyridineβ-Dicarbonyl compounds, β-ketoestersPyrazolo[3,4-d]thieno[2,3-b]pyridine
From Halogenated PrecursorsHalo-thieno[2,3-b]pyridineHydrazine followed by cyclization with a suitable C1 synthonPyrazolo[3,4-d]thieno[2,3-b]pyridine

Derivatives with Triazole Fused Rings

The construction of triazole-fused thieno[2,3-b]pyridines can be achieved through several synthetic pathways, often starting from appropriately functionalized thieno[2,3-b]pyridine precursors. One common strategy involves the cyclization of a hydrazine-containing intermediate.

For instance, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate to yield methanimidate derivatives. Subsequent treatment of these intermediates with hydrazine hydrate (B1144303) leads to the formation of 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. ekb.eg These compounds serve as valuable precursors for the synthesis of triazolopyridothienopyrimidines. ekb.eg

Another approach involves the use of 4-hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine, which can be prepared from the corresponding 4-chloro derivative. This hydrazine-substituted compound can then be cyclized with various one-carbon sources, such as formic acid or carbon disulfide, to generate the fused triazole ring. ekb.eg

A metal-free approach for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives proceeds through a 1,2,3-triazole-mediated denitrogenative transformation. d-nb.inforesearchgate.net This method involves the initial formation of a fused 1,2,3-triazole, which upon acid-mediated denitrogenation, yields the desired thienopyridine derivatives. d-nb.inforesearchgate.net This strategy offers a milder and more environmentally friendly alternative to traditional metal-catalyzed methods.

The following table summarizes key synthetic strategies for the preparation of triazole-fused thienopyridines.

Synthetic StrategyKey PrecursorCyclization Reagent/MethodResulting Fused System
Cyclization of Aminopyridothienopyrimidines3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidineFormic acid, Acetic anhydrideTriazolopyridothienopyrimidines
Cyclization of Hydrazinopyridothienopyrimidines4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidineCarbon disulfide, Nitrous acidTriazolopyridothienopyrimidines
Denitrogenative TransformationFused 1,2,3-triazolesAcid-mediated denitrogenationThieno[2,3-c]pyridines

Thienopyridinone Derivatives

Thienopyridinone derivatives represent an important class of fused heterocyclic compounds. Their synthesis can be achieved through various cyclization strategies, often starting from functionalized thiophene precursors. One established method involves the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by cyclization to yield the thienopyridinone core. This approach has been successfully employed to synthesize all three possible isomers of thienopyridinone.

For example, 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one has been synthesized and identified as a potent isomer in certain biological assays. The substitution pattern on the thienopyridinone nucleus plays a crucial role in its activity. Halogen substituents, such as chlorine or bromine, near the sulfur atom, as well as short alkyl chains at other positions, have been shown to be favorable. Furthermore, the introduction of a 3'-phenoxy moiety can lead to a significant enhancement in potency.

The table below summarizes the key aspects of the synthesis and structure-activity relationships of thienopyridinone derivatives.

Synthetic ApproachKey Starting MaterialsImportant Substituents for ActivityExample Compound
Phenylacetylation and CyclizationAminothiophene carboxylic acid methyl estersHalogens (Cl, Br) near the sulfur atom4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one
Short alkyl chains
3'-Phenoxy moietyDerivatives with enhanced potency

Indole-fused Thienopyridines

The fusion of an indole (B1671886) ring system with a thienopyridine core gives rise to thienoindole analogs, a class of compounds that has garnered significant attention due to their diverse biological activities and applications in materials science. The synthesis of these fused systems can be achieved through various strategies, often involving the construction of one heterocyclic ring onto the other pre-formed ring.

One notable method for the synthesis of thieno[2,3-b]indoles involves a three-component metal-free reaction. This approach utilizes indoles, alkenes or alkynes, and sulfur powder in the presence of a Brønsted acid. The reaction proceeds efficiently to form the substituted thieno[2,3-b]indole framework.

Another synthetic route to 2-substituted thieno[2,3-b]indole analogs employs the Paal-Knorr thiophene synthesis. This method starts with the thionation of indolin-2-ones to form a 1,4-dicarbonyl intermediate, which then undergoes cyclization with a sulfurizing agent like Lawesson's reagent to construct the fused thiophene ring.

Radical cyclization offers another pathway to substituted thieno[2,3-b]indoles. This approach has been used to synthesize these compounds in high yields, although the synthesis of the required starting materials, such as (o-bromoindolyl)acrylonitrile, can be multi-stepped.

The following table summarizes key synthetic methodologies for the preparation of indole-fused thienopyridines.

Synthetic MethodKey Starting MaterialsReaction ConditionsResulting Fused System
Three-component Metal-free SynthesisIndoles, alkenes/alkynes, sulfur powderBrønsted acid, high temperatureSubstituted thieno[2,3-b]indoles
Paal-Knorr Thiophene SynthesisIndolin-2-ones, ketonesThionation followed by cyclization with Lawesson's reagent2-Substituted thieno[2,3-b]indoles
Radical Cyclization(o-Bromoindolyl)acrylonitrile, aryl/heteroaryldithioestersBase-induced condensation and cyclizationSubstituted thieno[2,3-b]indoles

Role in the Synthesis of Functional Organic Materials

The unique electronic properties of the thieno[2,3-b]pyridine scaffold make it a highly attractive component for functional organic materials used in electronic and optoelectronic devices. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine (B92270) ring creates a system with tunable electronic characteristics. This compound is a critical reagent for incorporating this scaffold into larger conjugated polymers and oligomers.

The primary method for this incorporation is the palladium-catalyzed Suzuki cross-coupling reaction, which forms a carbon-carbon single bond between the thienopyridine unit and another aryl or heteroaryl halide. wikipedia.org This reaction is exceptionally versatile and widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org By strategically coupling this compound with various aromatic comonomers, chemists can create extended π-conjugated systems. These materials are essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Linear oligo(heteroaryl) systems, in particular, are important materials for optoelectronic device applications. audreyli.com

The performance of such materials is highly dependent on their molecular structure, which influences their charge transport properties and photophysical behavior. While direct performance data for materials derived specifically from this compound is not widely published, the properties of analogous materials based on similar fused heterocyclic systems provide insight into their potential. For instance, semiconductors based on thieno[3,2-b]pyrrole and benzothiadiazole have been synthesized for use in OFETs, demonstrating the utility of such fused rings in electronic applications. acs.org

Building Block ClassPotential ApplicationKey PropertySynthesis Method
Thieno[2,3-b]pyridineOrganic Field-Effect Transistors (OFETs)Charge Carrier MobilitySuzuki Coupling
Thieno[2,3-b]pyridineOrganic Light-Emitting Diodes (OLEDs)ElectroluminescenceSuzuki Coupling
Thieno[2,3-b]pyridineOrganic Photovoltaics (OPVs)Power Conversion EfficiencySuzuki Coupling

Catalyst Design and Ligand Development incorporating Thieno[2,3-b]pyridine Scaffolds

In the field of catalysis, the development of novel ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. The thieno[2,3-b]pyridine scaffold possesses inherent structural features that make it a promising platform for ligand design. The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a Lewis basic site capable of coordinating to a metal center.

This compound serves as a versatile starting point for the synthesis of sophisticated ligand architectures. Through Suzuki cross-coupling reactions, various functional groups can be introduced at the 2-position of the thienopyridine core. researchgate.net For example, coupling the boronic acid with an aryl halide bearing a phosphine (B1218219), another pyridine, or an imine group can generate bidentate or tridentate ligands. These ligands can then form stable complexes with transition metals like palladium, rhodium, nickel, or copper, creating catalysts for a wide range of organic transformations.

The rigid, planar structure of the thienopyridine backbone can impart specific steric and electronic properties to the resulting metal complex, influencing the outcome of the catalytic reaction. The combination of the soft sulfur atom in the thiophene ring and the harder nitrogen atom of the pyridine ring allows for the potential formation of bidentate N,S-chelating ligands with unique coordination properties.

Ligand TypeSynthesis Strategy from Boronic AcidPotential Metal ComplexPotential Catalytic Application
Bidentate (N,N')Suzuki coupling with a halopyridinePalladium (Pd), Rhodium (Rh)C-C Cross-Coupling Reactions
Bidentate (N,P)Suzuki coupling with a haloarylphosphineNickel (Ni), Palladium (Pd)Asymmetric Hydrogenation
Bidentate (N,S)Direct coordination of thienopyridineRuthenium (Ru), Iridium (Ir)Transfer Hydrogenation

Flow Chemistry and Continuous Processing in Thienopyridine Boronic Acid Transformations

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.comnih.gov While specific flow syntheses of this compound are not extensively documented, the principles of flow chemistry are highly applicable to its key transformations, such as the Suzuki coupling reaction.

Running Suzuki reactions in a continuous flow reactor allows for superior temperature control, which is critical for managing the often exothermic nature of these reactions and minimizing the formation of byproducts. The small internal volume of flow reactors enhances safety, particularly when working with hazardous reagents or at high temperatures and pressures. d-nb.info

Furthermore, continuous processing enables the telescoping of multiple reaction steps without the need for isolating intermediates. mdpi.com A hypothetical flow process could involve the synthesis of an aryl halide followed by an in-line Suzuki coupling with this compound, and subsequent in-line purification. This integrated approach can dramatically reduce production time and waste, making the synthesis of complex thienopyridine-containing molecules more efficient and sustainable. mdpi.com

ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingAdvantage of Flow Chemistry
Reaction Scale Limited by flask sizeEasily scalable by extending run timeHigh throughput and scalability
Heat Transfer Inefficient, potential for hotspotsHighly efficient due to high surface-area-to-volume ratioImproved safety and selectivity mdpi.com
Mixing Often inefficient, depends on stirringRapid and efficient mixingHigher yields and reproducibility
Safety Higher risk due to large volumes of reagentsMinimized risk due to small reactor volumeSafer handling of hazardous reactions d-nb.info
Process Control Manual control of additions and temperatureAutomated, precise control of flow rates, temperature, and pressureEnhanced process consistency
Multi-step Synthesis Requires isolation of intermediatesSteps can be "telescoped" in-lineReduced cycle time and waste mdpi.com

Isomeric Considerations and Regioselectivity in Thienopyridine Chemistry

Structural Isomers of Thienopyridines and their Boronic Acid Derivatives

Thienopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. igi-global.com Depending on the mode of fusion, six distinct structural isomers of thienopyridine are possible. igi-global.comresearchgate.net These are:

Thieno[2,3-b]pyridine (B153569)

Thieno[3,2-b]pyridine (B153574)

Thieno[2,3-c]pyridine (B153571)

Thieno[3,2-c]pyridine

Thieno[3,4-b]pyridine

Thieno[3,4-c]pyridine

Among these, the thieno[2,3-b] and thieno[3,2-b] isomers have been the most extensively studied. researchgate.net The introduction of a boronic acid moiety onto any of these scaffolds can, in theory, occur at any available carbon position, leading to a wide array of boronic acid derivatives. For the specific case of Thieno[2,3-b]pyridine, substitution at the 2-position to form Thieno[2,3-b]pyridin-2-ylboronic acid is a common focus of research.

Structural Isomers of Thienopyridine
Isomer NameRing Fusion
Thieno[2,3-b]pyridineThe thiophene ring is fused at its 'b' face (between the 2 and 3 positions) to the 'b' face of the pyridine ring.
Thieno[3,2-b]pyridineThe thiophene ring is fused at its 'b' face (between the 2 and 3 positions) to the 'b' face of the pyridine ring, but with the sulfur atom in a different relative position.
Thieno[2,3-c]pyridineThe thiophene ring is fused at its 'b' face to the 'c' face of the pyridine ring.
Thieno[3,2-c]pyridineThe thiophene ring is fused at its 'b' face to the 'c' face of the pyridine ring, with the sulfur in a different relative position.
Thieno[3,4-b]pyridineThe thiophene ring is fused at its 'c' face to the 'b' face of the pyridine ring.
Thieno[3,4-c]pyridineThe thiophene ring is fused at its 'c' face to the 'c' face of the pyridine ring.

Regioselective Synthesis of this compound Isomers

The synthesis of specific thienopyridine isomers, and subsequently their boronic acid derivatives, requires careful control of regioselectivity. Several synthetic strategies have been developed to achieve this. One common approach involves the construction of the thiophene ring onto a pre-existing, appropriately substituted pyridine precursor. For example, the reaction of 2-chloro-3-cyanopyridines with thioglycolic acid derivatives can lead to the formation of the thieno[2,3-b]pyridine scaffold. researchgate.net Another method is the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles. igi-global.com

Conversely, the pyridine ring can be constructed onto a thiophene starting material. The Gould-Jacobs reaction, for instance, can be employed for the intramolecular cyclization of an enamino diester derived from a thiophene, yielding a thieno[3,2-b]pyridine derivative. igi-global.com The synthesis of thieno[2,3-b]pyridines has also been achieved through the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines. researchgate.net

Once the desired thienopyridine isomer is obtained, the boronic acid group can be introduced. This is often accomplished through a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. For example, a bromo-substituted thienopyridine can be reacted with a boron-containing reagent like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to install the boronic ester, which can then be hydrolyzed to the boronic acid. mdpi.com The initial placement of the halogen on the thienopyridine ring dictates the final position of the boronic acid group, thus ensuring regioselectivity.

Impact of Isomerism on Reactivity and Synthetic Accessibility

The isomeric form of a thienopyridine has a significant impact on its chemical reactivity and the feasibility of its synthesis. rsc.org The electron distribution within the fused ring system is altered depending on the relative positions of the nitrogen and sulfur atoms. This, in turn, influences the susceptibility of different positions on the rings to electrophilic or nucleophilic attack. abertay.ac.uk For example, the acidity of protons and the stability of reaction intermediates can vary considerably between isomers, dictating the conditions required for a particular chemical transformation. rsc.org

This difference in reactivity directly affects the synthetic accessibility of each isomer and its derivatives. Some isomers may be more readily synthesized in high yields due to more favorable reaction kinetics or thermodynamics of the key ring-forming steps. researchgate.netresearchgate.net For instance, the starting materials for one isomer might be more commercially available or easier to prepare than those for another. nih.gov The regioselectivity of subsequent functionalization, such as the introduction of a boronic acid group, is also heavily dependent on the inherent reactivity of the specific thienopyridine scaffold. acs.org

Spectroscopic and Diffraction Methods for Isomer Differentiation (e.g., NMR, X-ray crystallography)

Unambiguous identification of the specific isomer of a thienopyridine boronic acid is crucial and is typically achieved through a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these molecules in solution. rsc.orgrsc.org

¹H NMR provides information about the number of different types of protons and their neighboring environments. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer, allowing for their differentiation.

¹³C NMR provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms are sensitive to their electronic environment, which differs between isomers.

¹¹B NMR is particularly useful for compounds containing boron. The chemical shift and line shape of the boron signal can confirm the presence of the boronic acid group and provide insights into its coordination state.

¹⁷O NMR can also be employed to study boronic acids and their derivatives, offering further details on the oxygen-containing functional groups. rsc.org

X-ray crystallography provides definitive proof of the molecular structure in the solid state. nih.govnih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms, including the connectivity of the thiophene and pyridine rings and the position of the boronic acid group, can be determined. researchgate.net This technique is invaluable for confirming the isomeric form and providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

Spectroscopic and Diffraction Methods for Isomer Differentiation
TechniqueInformation ProvidedApplication to Thienopyridine Boronic Acid Isomers
¹H NMRProton environment, connectivity through spin-spin coupling.Distinct chemical shifts and coupling patterns for aromatic protons on each isomeric scaffold.
¹³C NMRCarbon skeleton and electronic environment.Unique set of chemical shifts for the carbon atoms in each isomer. researchgate.net
¹¹B NMRPresence and coordination state of boron.Confirms the boronic acid moiety and can indicate interactions in solution.
X-ray CrystallographyPrecise 3D atomic arrangement in the solid state.Unambiguously determines the isomeric form, bond lengths, angles, and crystal packing. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for Thieno[2,3-b]pyridin-2-ylboronic acid, and how do reaction conditions influence yield?

Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclocondensation of precursors like hydrazonoyl halides or sodium salts with heterocyclic amines. For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile reacts with chloroacetone or ethyl chloroacetate under reflux in ethanol to form thieno[2,3-b]pyridine scaffolds . Boronation at the 2-position may involve Miyaura borylation using bis(pinacolato)diboron and palladium catalysts. Key variables include solvent polarity, temperature, and catalyst loading. Yields are often optimized via iterative adjustment of stoichiometry and reaction time .

Q. What purification techniques are recommended for isolating this compound with high purity?

Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatographic methods (silica gel, eluting with ethyl acetate/hexane gradients) are standard. Purity (>95%) is confirmed via melting point analysis (e.g., 287.5–293.5°C for related derivatives) and HPLC with UV detection at 254 nm .

Q. How can researchers evaluate the biological activity of this compound derivatives?

Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) and antimicrobial disk diffusion tests (using E. coli or S. aureus) are common. For drug resistance studies, multidrug-resistant (MDR) cell lines are treated with derivatives alongside chemotherapeutics (e.g., doxorubicin) to assess IC50 shifts .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats. Conduct reactions in fume hoods to avoid inhalation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .

Q. Which spectroscopic methods are most effective for structural elucidation of Thieno[2,3-b]pyridine derivatives?

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and boron-related shifts.
  • FT-IR : Confirm boronic acid B-O stretches (~1350 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C8H7BNO2S: calc. 192.03) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 4-positions of this compound impact multidrug resistance (MDR) modulation?

Substituents like trifluoromethyl (-CF3) or amino (-NH2) at the 3-position enhance MDR reversal by inhibiting P-glycoprotein efflux. SAR studies show EC50 values improve 10-fold when a cyclopropyl group replaces ethyl at the N-position . Computational docking (e.g., AutoDock Vina) predicts binding affinities to ATP-binding cassette transporters .

Q. How should researchers address contradictions in reported synthetic yields for Thieno[2,3-b]pyridine derivatives?

Discrepancies often arise from impurities in starting materials (e.g., 5-benzofuran-2-yl-3-hydroxypropenone purity >98% required) or solvent drying. Replicate protocols with strict inert conditions (argon atmosphere, anhydrous solvents) and characterize intermediates via TLC/MS to identify side reactions (e.g., dimerization) .

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency using this compound as a substrate?

  • Catalyst screening : Pd(PPh3)4 outperforms Pd(OAc)2 in coupling with aryl bromides (yields >80% vs. 60%).
  • Base selection : Cs2CO3 enhances stability of the boronate intermediate in THF/H2O (3:1) at 80°C.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields .

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